REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1B(O)O.[CH3:9][O:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][C:15](Br)=[CH:14][CH:13]=1>>[CH3:9][O:10][C:11]([C:12]1[CH:17]=[CH:16][C:15]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)=[CH:14][CH:13]=1)=[O:19]
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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S1C(=CC=C1)B(O)O
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Name
|
|
Quantity
|
1.68 g
|
Type
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reactant
|
Smiles
|
COC(C1=CC=C(C=C1)Br)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
2-(4-methoxycarbonylphenyl)thiophene was prepared in the same manner
|
Type
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CUSTOM
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Details
|
Purification by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |